

Technical Support Center: Apinocaltamide Cardiovascular Safety

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Compound of Interest		
Compound Name:	Apinocaltamide	
Cat. No.:	B605168	Get Quote

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This resource provides researchers, scientists, and drug development professionals with guidance on mitigating potential cardiovascular effects observed during the preclinical development of the hypothetical compound, **Apinocaltamide**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Apinocaltamide** and how does it relate to potential cardiovascular effects?

A1: **Apinocaltamide** is a potent and selective antagonist of the Kv1.5 potassium channel, which is crucial for the repolarization phase of the cardiac action potential, particularly in the atria. By inhibiting this channel, **Apinocaltamide** can prolong the action potential duration (APD), which is the intended therapeutic effect for certain arrhythmias. However, off-target effects on other cardiac ion channels, such as the hERG (Kv11.1) channel, could lead to undesirable prolongation of the QT interval, a key risk factor for ventricular tachyarrhythmias.

Q2: What are the most common cardiovascular-related observations in preclinical in vitro and in vivo models treated with **Apinocaltamide**?



A2: The most frequently observed effects in preclinical safety assessments include concentration-dependent prolongation of the QT interval in telemetry-instrumented animals and inhibition of the hERG channel in in vitro patch-clamp assays. Minor, less frequent observations have included slight elevations in heart rate at higher concentrations.

Q3: Are there any known biomarkers that can predict the cardiovascular risk of **Apinocaltamide** in experimental models?

A3: Currently, direct measurement of the QT interval via ECG in animal models remains the most reliable predictor of proarrhythmic risk. In vitro, the IC50 value for hERG channel inhibition is a critical parameter. A therapeutic plasma concentration of **Apinocaltamide** that is significantly lower than the hERG IC50 value suggests a wider safety margin.

Troubleshooting Guides

Issue 1: Significant QT Prolongation Observed in Telemetry Studies

- Problem: A greater than expected increase in the corrected QT (QTc) interval is observed in conscious, telemetry-instrumented animals (e.g., dogs, non-human primates) following Apinocaltamide administration.
- Possible Causes & Troubleshooting Steps:
 - Off-Target hERG Inhibition: The most likely cause is off-target inhibition of the hERG potassium channel.
 - Action: Conduct a thorough in vitro hERG patch-clamp assay to determine the IC50 of Apinocaltamide. Compare this value to the plasma concentrations achieved in your animal model.
 - Electrolyte Imbalance: Hypokalemia or hypomagnesemia can exacerbate QT prolongation.
 - Action: Ensure baseline electrolyte levels in the test animals are within the normal range. Consider monitoring electrolytes throughout the study.
 - Metabolite Activity: An active metabolite of **Apinocaltamide** may have a stronger affinity for hERG channels.



 Action: Profile the metabolic fate of Apinocaltamide and test major metabolites for hERG channel activity.

Issue 2: Inconsistent Results in In Vitro hERG Assays

- Problem: High variability is observed in the IC50 values for hERG inhibition across different experimental runs.
- Possible Causes & Troubleshooting Steps:
 - Compound Stability: Apinocaltamide may be unstable in the assay buffer or adhere to labware.
 - Action: Verify the stability of Apinocaltamide in the assay medium over the experiment's duration. Consider using silanized glassware or low-adhesion plastics.
 - Voltage Protocol: The voltage protocol used in the patch-clamp experiment may not be optimal for detecting hERG inhibition by your compound class.
 - Action: Ensure a validated voltage protocol is being used that is known to be sensitive for detecting drug-induced hERG inhibition.
 - Cell Line Integrity: The expression and function of hERG channels in the cell line may have changed over time.
 - Action: Regularly validate the cell line using known hERG inhibitors and activators to ensure consistent channel expression and function.

Quantitative Data Summary

Table 1: In Vitro Cardiac Ion Channel Panel for Apinocaltamide



Ion Channel	Assay Type	Apinocaltamide IC50 (μM)
Kv1.5 (Target)	Manual Patch-Clamp	0.05
hERG (Kv11.1)	Manual Patch-Clamp	1.2
Nav1.5 (Peak)	Manual Patch-Clamp	> 30
Cav1.2	Manual Patch-Clamp	> 30

Table 2: In Vivo Cardiovascular Telemetry Data in Beagle Dogs (Single Ascending Dose)

Dose Group	Стах (µМ)	Heart Rate Change from Baseline (bpm)	QTc Interval Change from Baseline (ms)
Vehicle Control	N/A	+2 ± 3	+4 ± 5
1 mg/kg	0.1	+5 ± 4	+15 ± 6
3 mg/kg	0.4	+8 ± 5	+35 ± 8
10 mg/kg	1.5	+12 ± 6	+70 ± 12

Experimental Protocols

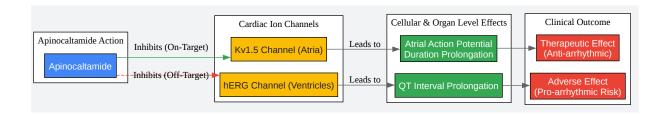
Protocol 1: In Vitro hERG Manual Patch-Clamp Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Apinocaltamide on the hERG (Kv11.1) potassium channel.
- Methodology:
 - Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.
 - Recording: Whole-cell patch-clamp recordings are performed at room temperature (22-25°C).



- Solutions: The extracellular solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4. The intracellular pipette solution contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg, adjusted to pH 7.2.
- Voltage Protocol: A specific voltage pulse protocol is applied to elicit hERG tail currents.
 Cells are held at -80 mV, depolarized to +20 mV for 2 seconds, and then repolarized to -50 mV for 2 seconds to record the peak tail current.
- Compound Application: Apinocaltamide is applied at increasing concentrations (e.g., 0.01, 0.1, 1, 10, 30 μM) to determine a concentration-response curve.
- Data Analysis: The inhibition of the peak tail current at each concentration is calculated relative to the baseline current. The IC50 value is determined by fitting the data to a Hill equation.

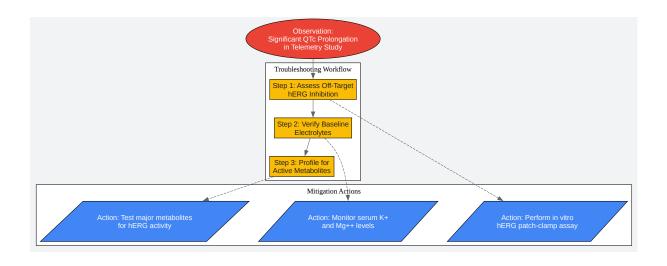
Visualizations



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Caption: Apinocaltamide's dual effect on cardiac ion channels.





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Caption: Troubleshooting workflow for QTc prolongation.

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